molecular formula C17H18N6O3S B2564946 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 863500-10-1

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2564946
CAS No.: 863500-10-1
M. Wt: 386.43
InChI Key: MZUDDVFQWFNKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, a methoxyphenyl group, a morpholine ring, and a sulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Chemical Reactions Analysis

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and nucleophiles such as amines and thiols .

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has a wide range of scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block for the construction of diverse chemical libraries .

In material science, the compound’s unique electronic and structural properties make it suitable for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices .

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings in the compound’s structure allow it to bind to various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-4-2-12(3-5-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUDDVFQWFNKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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